molecular formula C18H22N4O2S B2862566 2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide CAS No. 1798665-74-3

2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide

Cat. No.: B2862566
CAS No.: 1798665-74-3
M. Wt: 358.46
InChI Key: RQYYXQZFTDRNGV-UHFFFAOYSA-N
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Description

2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the thiazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the benzamide group. Common reagents used in these reactions include thionyl chloride, piperidine, and benzoyl chloride. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the benzamide group can yield primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile bioactive compound with applications in various fields of research .

Properties

IUPAC Name

N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(12-21-17(24)15-6-2-1-3-7-15)20-11-14-5-4-9-22(13-14)18-19-8-10-25-18/h1-3,6-8,10,14H,4-5,9,11-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYYXQZFTDRNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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